molecular formula C8H15NO3 B8705233 Ethyl 2-methylmorpholine-3-carboxylate

Ethyl 2-methylmorpholine-3-carboxylate

Cat. No.: B8705233
M. Wt: 173.21 g/mol
InChI Key: JPPFRBDSMPJHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylmorpholine-3-carboxylate is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a methyl group at the 2-position and an ethyl carboxylate ester at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility.

The synthesis of such compounds often involves alkylation or nucleophilic substitution reactions. For instance, in related morpholine-carboxylate syntheses, bromomethyl precursors (e.g., ethyl 2-(bromomethyl)quinoline-3-carboxylate) are reacted with amines like morpholine derivatives under basic conditions, followed by purification via silica gel chromatography . Crystallographic studies, such as those employing SHELX software for refinement, are critical for confirming molecular geometry and hydrogen-bonding interactions .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-methylmorpholine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-11-8(10)7-6(2)12-5-4-9-7/h6-7,9H,3-5H2,1-2H3

InChI Key

JPPFRBDSMPJHKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OCCN1)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Formylfuran-3-Carboxylate

  • Structure : Features a furan ring (oxygen-containing five-membered heterocycle) with formyl and ethyl carboxylate substituents.
  • Key Differences :
    • The furan ring lacks the nitrogen atom present in morpholine, reducing hydrogen-bonding capacity.
    • The formyl group enhances electrophilic reactivity, making it suitable for condensation reactions in pharmaceutical synthesis .
  • Applications : Used in agrochemicals and drug precursors, contrasting with morpholine derivatives’ broader role in CNS-targeting therapeutics.

Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate

  • Structure: Contains a thiophene ring (sulfur-containing heterocycle) with amino and methyl groups.
  • Key Differences: Sulfur in the thiophene ring increases electron delocalization compared to morpholine’s oxygen-nitrogen system. The amino group enables participation in diverse coupling reactions, whereas morpholine derivatives are often used as bases or ligands .
  • Crystallography : Exhibits intermolecular hydrogen bonding (C24(12) chains), similar to morpholine derivatives but with distinct packing due to sulfur interactions .

Ethyl Palmitate and Other Ester Derivatives

  • Structure : Simple fatty acid esters (e.g., ethyl palmitate) lack heterocyclic rings.
  • In contrast, ethyl 2-methylmorpholine-3-carboxylate’s ring structure enables receptor binding in neurological applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Core Structure Functional Groups Key Applications Reactivity Highlights
This compound Morpholine ring Methyl, ethyl carboxylate Drug intermediates, ligands Base catalysis, hydrogen bonding
Ethyl 2-formylfuran-3-carboxylate Furan ring Formyl, ethyl carboxylate Agrochemicals, material science Electrophilic substitution
Ethyl 2-amino-4-methylthiophene-3-carboxylate Thiophene ring Amino, methyl, ethyl carboxylate Organic electronics, catalysis Coupling reactions, S···H bonds
Ethyl palmitate Linear alkyl chain Ethyl ester Bioassays, fragrance Non-reactive in neural studies

Research Findings and Limitations

  • Synthetic Challenges : this compound requires precise control of stoichiometry during amine alkylation to avoid byproducts, unlike thiophene derivatives, which are more tolerant to excess reagents .
  • Crystallographic Data : SHELX refinement reveals that morpholine derivatives form tighter hydrogen-bonded networks compared to thiophene-based compounds, influencing their solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.